Product packaging for Quinazolin-6-amine(Cat. No.:CAS No. 101421-72-1)

Quinazolin-6-amine

Cat. No.: B110992
CAS No.: 101421-72-1
M. Wt: 145.16 g/mol
InChI Key: XFGPXURFKAUHQR-UHFFFAOYSA-N
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Description

Quinazolin-6-amine is a high-value nitrogen-containing bicyclic heterocycle with the molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . This compound features an amine functional group at the 6-position of the quinazoline scaffold, a structure recognized in medicinal chemistry as a privileged scaffold due to its wide spectrum of biological activities . The quinazoline core consists of a benzene ring fused to a pyrimidine ring, and its derivatives are extensively investigated for their potential to interact with diverse biological targets . Researchers value this compound particularly as a key chemical intermediate for the design and synthesis of novel bioactive molecules . Its structure serves as a versatile building block in organic and medicinal chemistry. The primary research applications for this compound and its derivatives include oncology and the study of multi-drug resistance (MDR) . Quinazolinamine derivatives have shown significant potential as potent inhibitors of ATP-binding cassette (ABC) transporters, specifically the Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp) . These transporters are a major cause of chemotherapy failure, and inhibitors can reverse resistance by increasing the intracellular accumulation of anticancer drugs . Furthermore, various quinazoline derivatives are known to act as potent kinase inhibitors, targeting proteins such as the Epidermal Growth Factor Receptor (EGFR), which plays a critical role in cell proliferation and survival in many cancers . Beyond oncology, the quinazoline scaffold is also explored for its potential in antimicrobial, anti-inflammatory, and central nervous system drug discovery projects .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3 B110992 Quinazolin-6-amine CAS No. 101421-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinazolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGPXURFKAUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343356
Record name quinazolin-6-amine
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101421-72-1
Record name 6-Quinazolinamine
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Record name quinazolin-6-amine
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Record name 6-Aminoquinazoline
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The Quinazoline Scaffold in Contemporary Medicinal Chemistry Research

Historical Trajectory and Evolution of Quinazoline-Based Compounds in Drug Discovery

The journey of the quinazoline (B50416) scaffold in medicinal chemistry is a multi-decade narrative of chemical synthesis evolving to meet therapeutic needs. The first derivative of quinazoline was prepared by Griess in 1869. mdpi.comnih.gov This was followed by the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895 and further methodological improvements by Gabriel in 1903. orientjchem.orgnih.gov

Initial interest in the therapeutic potential of this scaffold was significantly sparked by the discovery of febrifugine (B1672321), a quinazolinone alkaloid isolated from the Chinese medicinal plant Dichroa febrifuga. mdpi.combohrium.com The reported antimalarial properties of febrifugine encouraged chemists to explore the synthesis and biological activities of other quinazoline derivatives. mdpi.com

The mid-20th century saw the development of the first wave of synthetic quinazoline-based drugs. A notable example is Prazosin (B1663645), an alpha-1 adrenoceptor antagonist, which established the therapeutic value of the amino-quinazoline structure in treating hypertension. scielo.brscielo.br This success paved the way for other related compounds used for hypertension and benign prostatic hyperplasia. scielo.brscielo.br

A paradigm shift occurred with the advent of targeted cancer therapies. The approval of Gefitinib (B1684475) by the U.S. Food and Drug Administration (FDA) in 2003 as an epidermal growth factor receptor (EGFR) inhibitor for non-small cell lung cancer marked a pivotal moment. scielo.brscielo.br Gefitinib's success highlighted the 4-aminoquinazoline core as a "privileged scaffold" capable of acting as a hinge-binder in the ATP-binding site of protein kinases. bohrium.comscielo.br This discovery unleashed a torrent of research, leading to a new generation of quinazoline-based kinase inhibitors for various cancers, including Erlotinib, Lapatinib (B449), and Afatinib. scielo.br The versatility and broad pharmacological profile of the quinazoline ring system—spanning anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities—have cemented its status as a cornerstone in modern drug discovery. bohrium.comnih.govmdpi.com

The Unique Role of the Quinazoline-6-amine Moiety in Bioactive Molecules

Within the vast landscape of quinazoline chemistry, the Quinazolin-6-amine moiety holds a position of strategic importance. Structurally, this compound features the core quinazoline fused-ring system with a primary amine group (-NH₂) substituted at the 6-position of the benzene (B151609) ring. This amine group is not merely a passive substituent; it is a versatile chemical handle that allows for a multitude of structural modifications to enhance or modulate biological activity.

The significance of substitution at the 6-position is a recurring theme in the structure-activity relationship (SAR) studies of quinazoline derivatives. Research has shown that the introduction of specific functional groups at this position can be critical for a molecule's therapeutic efficacy. nih.gov For instance, studies have indicated that electron-rich groups or halogens at the 6-position can be beneficial for biological activity. nih.gov

The 6-amino group, in particular, serves as a key building block for creating more complex molecules. It can be readily transformed into a wide array of other functional groups or used as an attachment point for larger molecular fragments. This is exemplified in recent research aimed at developing novel PI3Kα inhibitors, where the 6-position of a 4-aminoquinazoline scaffold was specifically chosen for the introduction of an imidazo[1,2-a]pyridine (B132010) group to drive potent anticancer activity. mdpi.com Furthermore, patents for new protein kinase inhibitors specifically claim 6-amino quinazoline derivatives, noting their enhanced efficiency and function, which directly underscores the crucial role of this specific moiety in the design of next-generation targeted therapies. google.com The compound itself has been investigated for a range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai

Rationale for Focused Academic Inquiry into this compound Derivatives

The concentrated research interest in this compound and its derivatives stems from several key strategic advantages it offers in medicinal chemistry.

First and foremost, this compound serves as a critical intermediate or scaffold for the synthesis of more elaborate drug candidates. Its structure provides a synthetically accessible platform from which chemists can build molecular complexity, enabling the systematic exploration of chemical space around the quinazoline core to optimize therapeutic effects.

A primary driver of this research is the development of novel enzyme inhibitors, particularly for oncology. The quinazoline core is a proven pharmacophore for inhibiting protein kinases, enzymes that play a central role in cell signaling pathways often dysregulated in cancer. google.com The 4-aminoquinazoline structure is well-established as a "hinge-binding" motif that anchors the inhibitor to the ATP-binding pocket of kinases like EGFR. scielo.br Researchers utilize this compound to design and synthesize new derivatives that can target these and other kinases—such as those in the PI3K pathway—with greater potency or selectivity, or to overcome drug resistance mechanisms. mdpi.comgoogle.com

Furthermore, academic inquiry is propelled by the strategy of molecular hybridization. This approach involves combining the this compound scaffold with other known pharmacologically active moieties to create new hybrid molecules. nih.govrsc.org The goal is to develop compounds with enhanced potency, improved pharmacokinetic profiles, or even multi-target activity, which is a desirable attribute for treating complex diseases like cancer. rsc.org

In essence, the focused investigation of this compound derivatives is a rational approach to drug discovery. It leverages a proven "privileged scaffold" to systematically design and develop new chemical entities with the potential to become highly effective therapeutic agents against a wide spectrum of diseases. mdpi.comresearchgate.net

Table of Bioactive Quinazoline Compounds

Compound NameTherapeutic ClassPrimary Mechanism of Action
Prazosin AntihypertensiveAlpha-1 Adrenergic Receptor Antagonist
Gefitinib AnticancerEGFR Tyrosine Kinase Inhibitor
Erlotinib AnticancerEGFR Tyrosine Kinase Inhibitor
Lapatinib AnticancerDual EGFR and HER2 Tyrosine Kinase Inhibitor
Afatinib AnticancerIrreversible ErbB Family Blocker
Vandetanib AnticancerKinase Inhibitor (VEGFR, EGFR, RET)
Belumosudil Graft-versus-Host DiseaseROCK2 Inhibitor
Raltitrexed AnticancerThymidylate Synthase Inhibitor

Advanced Synthetic Methodologies for Quinazolin 6 Amine and Its Functionalized Analogues

General Synthetic Strategies for the Quinazoline (B50416) Core

The construction of the fundamental quinazoline framework can be achieved through various synthetic routes. Classical cyclocondensation reactions and modern multicomponent reaction approaches represent two major pillars in the synthesis of this heterocyclic system.

Classical Cyclocondensation Reactions

Cyclocondensation reactions are foundational in heterocyclic chemistry and have been extensively employed for the synthesis of the quinazoline core. These methods typically involve the formation of the pyrimidine (B1678525) ring by cyclizing appropriately substituted benzene (B151609) derivatives.

One of the most prominent methods is the Niementowski Quinazoline Synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. wikipedia.orgchemeurope.com This method, first reported by Von Niementowski in 1895, has been a cornerstone in quinazoline synthesis. nih.gov Although effective, traditional Niementowski reactions often require high temperatures and long reaction times. nih.gov To address these limitations, microwave irradiation has been successfully applied to accelerate the reaction, significantly reducing reaction times and often improving yields. nih.gov For instance, the microwave-assisted reaction of anthranilic acids with formamide (B127407) using solid supports like montmorillonite (B579905) K-10 has proven to be an efficient and environmentally benign approach. nih.gov

Another classical approach is the Friedländer Annulation , which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netorganic-chemistry.org This reaction can be catalyzed by acids or bases and is a versatile method for generating substituted quinolines, and by extension, can be adapted for quinazoline synthesis. researchgate.netorganic-chemistry.org Modifications of the Friedländer synthesis, sometimes in combination with the Niementowski reaction, have expanded its utility in creating diverse quinazoline structures. nih.govwikipedia.org For example, the use of isatoic anhydride (B1165640) in place of anthranilic acid in the Niementowski reaction is considered a modification of the Friedländer synthesis. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their high efficiency, atom economy, and the ability to generate complex molecules in a single step. nih.gov Several MCRs have been developed for the synthesis of quinazoline and quinazolinone derivatives.

One such approach involves the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester. researchgate.net This method provides a straightforward route to various substituted quinazolinones. Another notable MCR is the Ugi four-component reaction (Ugi-4CR), which has been ingeniously applied to the synthesis of polycyclic quinazolinones. nih.govacs.org These Ugi-based protocols allow for the rapid assembly of complex scaffolds by combining an acid, an aldehyde, an isocyanide, and an amine component. nih.govacs.org Furthermore, MCRs involving aldehydes, cycloketones, and cyanoamides under microwave irradiation have been utilized to synthesize quinazoline-carbonitriles. The use of eco-friendly catalysts and solvent-free conditions in many of these MCRs enhances their appeal from a green chemistry perspective.

Regioselective Synthesis of 6-Aminoquinazoline Scaffolds

The introduction of an amino group at the C-6 position of the quinazoline ring is a key step in the synthesis of many biologically active compounds. Achieving regioselectivity at this position can be accomplished through several strategic approaches.

Nitro Group Reduction and Subsequent Amination at C-6

A common and reliable method for introducing an amino group at a specific position on an aromatic ring is through the reduction of a nitro group. This strategy is widely applied in the synthesis of 6-aminoquinazolines. The synthesis typically begins with a quinazoline precursor bearing a nitro group at the 6-position. This nitro-substituted quinazoline can be prepared through nitration of the parent quinazoline or by starting with a pre-nitrated anthranilic acid derivative. arkat-usa.org

The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a clean and efficient method. google.comgoogle.com Other reducing systems include iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride, and sodium dithionite (B78146) (Na2S2O4). arkat-usa.orggoogle.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For example, the reduction of 6-nitro-4-(3-bromophenylamino)quinazoline has been accomplished to produce the corresponding 6-amino derivative, a key intermediate in the synthesis of certain kinase inhibitors. nih.gov

Nucleophilic Aromatic Substitution Strategies at C-6

Nucleophilic aromatic substitution (SNA) is another powerful tool for the functionalization of the quinazoline ring. wikipedia.org While the pyrimidine ring of quinazoline is generally more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, SNA reactions can be directed to the benzene ring under specific conditions. wikipedia.orgchim.it

For the synthesis of 6-aminoquinazolines, a common strategy involves the displacement of a leaving group, such as a halogen, from the C-6 position by an amine nucleophile. This requires the synthesis of a 6-haloquinazoline precursor. The reactivity of the C-6 position towards nucleophilic substitution can be enhanced by the presence of electron-withdrawing groups on the quinazoline ring. For instance, a nitro group at an adjacent position can activate the ring for substitution. A series of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives were prepared via the nucleophilic substitution reaction of 6,7,8-trimethoxy-4-chloroquinazoline with various aryl amines. nih.gov

Direct Amination Methodologies at C-6

Direct C-H amination is an increasingly attractive strategy in organic synthesis as it avoids the need for pre-functionalization of the substrate, thus offering a more atom- and step-economical route. chemrxiv.org While direct amination of the quinazoline core has been more commonly reported at the C-2 and C-4 positions, methods for direct amination at the benzene ring are being developed. chemrxiv.orgthieme-connect.com

These reactions often involve transition-metal catalysts or strong oxidizing agents to facilitate the C-N bond formation. For example, direct C-H amidation of 4-anilinoquinazolines has been achieved using phenyliodine diacetate (PhI(OAc)2). chim.it While this example illustrates functionalization of an existing amino-substituted quinazoline, the development of methods for the direct introduction of an amino group onto an unsubstituted C-6 position of the quinazoline core is an active area of research. researchgate.net

Catalytic Methods in Quinazolin-6-amine Synthesis

Catalysis offers an efficient and selective route to complex molecular architectures, and its application in quinazoline synthesis has been extensively explored. Both transition metals and organocatalysts have proven to be powerful tools in the construction of the quinazoline scaffold.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts are instrumental in forming the bicyclic quinazoline core through various coupling reactions. These methods often provide high yields and functional group tolerance. nih.govresearchgate.net

Copper-Catalyzed Reactions: Copper catalysts have been effectively used in the synthesis of quinazolines. For instance, a copper(I)-catalyzed tandem approach involving (2-bromophenyl)-methylamine and amide derivatives has been reported to produce quinazoline derivatives in yields ranging from 37–87%. mdpi.com Another notable method employs copper(I) oxide (Cu₂O) nanocubes as a heterogeneous catalyst in the ligand-free synthesis of quinazolines from 2-bromobenzaldehydes and amidines, achieving excellent yields of 81–96%. mdpi.com This copper-catalyzed process is believed to proceed through an intermolecular Ullmann-type C-N coupling followed by cyclization and tautomerization. mdpi.com

Manganese-Catalyzed Reactions: Manganese catalysts, being less toxic and more cost-effective, have emerged as a viable alternative. α-Manganese dioxide (α-MnO₂) has been utilized for the synthesis of quinazolines from 2-aminobenzylamines and alcohols, with yields between 59% and 91%. nih.gov A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has also been developed, affording 2-substituted quinazolines in 58–81% yields. mdpi.comnih.gov

Iron-Catalyzed Reactions: Iron catalysts offer an economical and environmentally friendly option. Iron(II) bromide (FeBr₂) has been shown to catalyze the synthesis of quinazolines from 2-aminobenzylamines and various amines under aerobic conditions, with good to excellent yields. mdpi.com

Cobalt-Catalyzed Reactions: Cobalt catalysts have been employed in isocyanide insertion cyclization reactions to synthesize benzoimidazoquinazoline amines. mdpi.comnih.gov This method, using K₂S₂O₈ as an oxidant, provides moderate to excellent yields (62–90%). nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are well-known for their role in cross-coupling reactions. A palladium-catalyzed microwave-assisted Suzuki coupling has been used to introduce aryl groups to the quinazoline scaffold. Furthermore, a divergent synthesis of quinazolines from N-allylamidines has been achieved through a palladium-catalyzed C-H activation under microwave irradiation. acs.org

Table 1: Comparison of Transition Metal-Catalyzed Syntheses of Quinazoline Derivatives

CatalystStarting MaterialsReaction TypeYield (%)Reference
CuI(2-bromophenyl)-methylamine, AmideTandem Coupling37-87 mdpi.com
Cu₂O nanocubes2-bromobenzaldehydes, AmidinesUllmann-type C-N Coupling81-96 mdpi.com
α-MnO₂2-aminobenzylamines, AlcoholsOxidative Cyclization59-91 nih.gov
Mn(I) complex2-aminobenzyl alcohol, Primary amidesDehydrogenative Coupling58-81 mdpi.comnih.gov
FeBr₂2-aminobenzylamines, AminesAerobic OxidationGood to Excellent mdpi.com
Cobalt complexIsocyanides, Benzo[d]-imidazol-anilinesIsocyanide Insertion62-90 mdpi.comnih.gov
Pd(OAc)₂N-allylamidinesC-H Activation/AnnulationModerate to Good acs.org

Organocatalysis in Quinazoline Annulation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free and often more sustainable approach to quinazoline synthesis. researchgate.netnih.gov

Acid-Catalyzed Reactions: Brønsted acids like p-toluenesulfonic acid (PTSA) and trifluoroacetic acid (TFA) have been utilized to catalyze the formation of quinazoline derivatives. nih.govmdpi.com For example, PTSA can be used in the metal-free oxidative annulation of 2-aminobenzophenone (B122507) with cyanamide (B42294) derivatives to yield 2-aminated quinazolines. mdpi.com TFA has been employed to promote the synthesis of 2-aryl(alkyl)-quinazolin-4(3H)-ones from anthranilamides and ketoalkynes. nih.gov

4,6-dihydoxysalicylic acid: This organocatalyst has been used in the oxidative condensation of 2-aminobenzylamines and benzylamines to afford quinazoline derivatives in yields of 17–81%. mdpi.com This method is noted for its clean reaction system and ease of product isolation. mdpi.com

Dodecylbenzene sulfonic acid (DBSA): In an ultrasound-assisted, three-component reaction of isatoic anhydride, aldehydes, and aniline (B41778) in water, DBSA serves as an effective catalyst, producing 2,3-dihydroquinazolinones in 62–76% yields. frontiersin.org

Table 2: Organocatalytic Syntheses of Quinazoline Derivatives

CatalystStarting MaterialsReaction TypeYield (%)Reference
p-Toluenesulfonic acid (PTSA)2-aminobenzophenone, Cyanamide derivativesOxidative Annulation75-81 mdpi.com
Trifluoroacetic acid (TFA)Anthranilamides, KetoalkynesC-C Bond Cleavage/Cyclization45-98 nih.gov
4,6-dihydoxysalicylic acid2-aminobenzylamines, BenzylaminesOxidative Condensation17-81 mdpi.com
Dodecylbenzene sulfonic acid (DBSA)Isatoic anhydride, Aldehydes, AnilineThree-component Condensation62-76 frontiersin.org

Non-Conventional Synthetic Activation Techniques

To enhance reaction rates, improve yields, and promote greener synthetic pathways, non-conventional energy sources such as ultrasound and microwave irradiation have been successfully applied to the synthesis of this compound and its analogues.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can significantly accelerate reaction rates and improve yields. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, providing the energy for chemical transformations. researchgate.net

Ultrasound irradiation has been employed for the efficient, one-pot, solvent- and catalyst-free synthesis of quinazoline derivatives from anthranilic acid, acetic anhydride, and various amines, resulting in high yields and shorter reaction times compared to traditional methods. nih.gov Another example is the ultrasound-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a three-component condensation of isatoic anhydride, amines, and aromatic aldehydes. The use of p-toluenesulfonic acid as a catalyst in an aqueous ethanolic solution under ultrasonication has also been reported for the construction of quinazolinones in high yields (71-96%) within a short reaction time (55-70 minutes). nih.gov

Microwave-Irradiated Synthesis

Microwave-assisted organic synthesis has become a popular technique due to its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields. researchgate.netnih.gov

Microwave irradiation has been successfully applied to the synthesis of this compound analogues. For instance, the synthesis of 1-[(6-nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide was achieved in just 3 minutes by microwave irradiation of 2-bromomethyl-6-nitroquinazolin-4-one and pyridine. asianpubs.org Subsequent reduction of the nitro group to an amino group was then carried out under ultrasonic irradiation. asianpubs.org In another application, microwave irradiation was used for the rapid and efficient synthesis of (quinazolin-4-ylamino)methylphosphonates. nih.gov The reaction of N′-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives with dialkyl amino(phenyl)methylphosphonate under microwave conditions (100 °C) was completed in 20 minutes. nih.gov

Table 3: Comparison of Conventional vs. Non-Conventional Synthesis of Quinazolinones

MethodReaction TimeYield (%)Reference
Conventional Heating3-6 hours48-89 researchgate.net
Microwave Irradiation10-20 minutes66-97 researchgate.net

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing novel pathways. For the synthesis of this compound and its derivatives, several mechanistic pathways have been proposed.

The synthesis of 6-amino-3(H)-quinazolin-4-one often starts with the nitration of 3(H)-quinazolin-4-one to form 6-nitro-3(H)-quinazolin-4-one. researchgate.net The proposed mechanism for this nitration involves the electrophilic attack of a nitronium ion on the electron-rich position 6 of the quinazolinone ring. researchgate.net The subsequent step is the reduction of the nitro group to an amino group, typically using a reducing agent like SnCl₂·2H₂O. researchgate.net The mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation. researchgate.net

In transition metal-catalyzed reactions, the mechanism often involves a catalytic cycle. For instance, in the copper-catalyzed synthesis from 2-bromobenzaldehydes and amidines, the proposed mechanism includes a copper-catalyzed intermolecular Ullmann-type C-N coupling, followed by an intramolecular C-N bond formation (cyclization), and finally tautomerization to yield the quinazoline product. mdpi.com For the palladium-catalyzed synthesis of quinazolines from N-allylamidines, a proposed mechanism involves the isomerization of a palladium-alkene complex, followed by C-H activation to form the quinazoline ring. acs.org

In electrochemical synthesis, the mechanism for the formation of quinazolines from o-carbonyl-substituted anilines and amines involves an anodic oxidation process leading to C(sp³)-H amination and C-N cleavage. acs.org

Computational Chemistry Applications in Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of quinazolines and their functionalized analogues. These theoretical investigations provide profound insights into reaction pathways, transition state geometries, and the electronic factors governing reaction outcomes, which are often difficult to discern through experimental means alone.

One of the primary applications of computational modeling is in the study of nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing amine functionalities onto the quinazoline scaffold. For instance, theoretical studies have been conducted to understand the regioselectivity of SNAr reactions on precursors like 2,4-dichloroquinazoline. mdpi.com By modeling the reaction pathways for nucleophilic attack at the C2 and C4 positions, researchers can calculate the activation energies associated with each path. The path with the lower activation energy is predicted to be the kinetically favored one.

DFT calculations using methods like the ωB97X-D/6-31G(d) level of theory can model the formation of key intermediates, such as the Meisenheimer σ-adduct, which is characteristic of the two-step addition/elimination mechanism of SNAr reactions. mdpi.com Analysis of the electronic properties of the quinazoline substrate provides further explanation for observed regioselectivity. Calculation of atomic charges and Lowest Unoccupied Molecular Orbital (LUMO) coefficients for the electrophilic carbon atoms (C2 and C4) can reveal their relative reactivity. Typically, the carbon atom with a higher positive charge and a larger LUMO coefficient is more susceptible to nucleophilic attack. mdpi.com

Table 1: Calculated Atomic Charges and LUMO Coefficients for C2 and C4 of 2,4-dichloroquinazoline Calculations performed at the ωB97X-D/6-31G(d) level of theory with a C-PCM solvation model. mdpi.com

Atomic PositionNatural Population Analysis (NPA) ChargeHirshfeld ChargeLUMO Coefficient
C2+0.62+0.31-0.32
C4+0.70+0.35+0.42

Data sourced from a theoretical study on the regioselective SNAr reaction of 2,4-dichloroquinazoline. mdpi.com

The data consistently shows that the C4 position is more electron-deficient and has a larger LUMO coefficient, making it the more electrophilic center and thus the preferred site for nucleophilic substitution, which aligns with experimental observations. mdpi.com

Computational methods are also invaluable for investigating cyclocondensation reactions. A theoretical exploration of the reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide to form a quinazoline derivative was conducted using the B3LYP/6-311++G(d,p) method. researchgate.net This study analyzed two potential reaction pathways, involving different sequences of nucleophilic attack and dehydration steps. By calculating the activation energies for each elementary step, the most energetically favorable route to the final quinazoline product was identified. researchgate.net

Advanced computational techniques like Bond Evolution Theory (BET) can provide an even deeper understanding of the reaction mechanism by tracking the changes in electron density throughout the reaction. researchgate.net BET analysis reveals the precise sequence of bond-forming and bond-breaking events, for example, showing the depopulation of the nitrogen's lone pair basin (V(N)) as a new carbon-nitrogen bond is formed, followed by the cleavage of an N-H bond. researchgate.net This level of detail confirms the sequence of events and the nature of the transition states, corroborating the energy profile calculations.

Furthermore, DFT calculations have been used to rationalize unexpected reaction outcomes. In the iridium-catalyzed hydrogenation of quinazoline, a direct inner-sphere mechanism was initially hypothesized. However, DFT calculations revealed an prohibitively high energy barrier for this pathway (>175 kJ mol⁻¹). rsc.org Instead, the calculations supported an outer-sphere mechanism involving the formation of iridium dihydrogen dihydride and neutral iridium trihydride complexes, which facilitate the stepwise transfer of a proton and a hydride to the quinazoline substrate. rsc.org This demonstrates the predictive power of computational chemistry in distinguishing between multiple plausible mechanisms.

Pharmacological Spectrum and Biological Activities of Quinazolin 6 Amine Derivatives

Anticancer Potential and Antitumor Efficacy

The quest for more effective cancer chemotherapeutics has identified quinazoline (B50416) and its derivatives as a promising family of compounds with high therapeutic activity against solid tumors. ekb.eg Their anticancer mechanisms are diverse and often involve the inhibition of key signaling pathways that are fundamental to tumor growth, proliferation, and survival. mdpi.com Many derivatives function as protein kinase inhibitors, disrupting the replication and transcription of DNA necessary for tumor progression. mdpi.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition by Quinazolin-6-amines

The 4-anilinoquinazoline (B1210976) structure is a well-established pharmacophore known for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key regulator of epithelial tissue development and homeostasis. ekb.egresearchgate.net Several approved anticancer drugs, including gefitinib (B1684475) and erlotinib, are based on this quinazoline core. frontiersin.org Research has focused on synthesizing novel quinazolin-6-amine derivatives that can effectively target both wild-type and mutant forms of EGFR.

For instance, certain anilinoquinazoline (B1252766) derivatives incorporating a hydrophobic moiety at the C-4 position have shown significant inhibition of wild-type EGFR, with IC50 values stronger than the standard, gefitinib. ekb.eg One study presented a derivative with an N-adamantly benzamide (B126) ring that demonstrated potent inhibitory activity against resistant cancer cell lines (H1975 and A431) and the mutant EGFR TKL858R/T790M. ekb.eg Modeling studies suggested that the adamantyl group effectively occupies a hydrophobic pocket, facilitating binding to the mutant EGFR. ekb.eg Similarly, other research has explored 4-benzothienylamino quinazoline derivatives with modifications at the C-6 and C-7 positions, which showed notable anticancer activity. ekb.egmdpi.com

Table 1: EGFR Inhibition by this compound Derivatives

CompoundTargetCell LineActivity (IC50)Source
Compound with N-adamantly benzamide ringMutant EGFR TKL858R/T790M-4.62 µM ekb.eg
Compound with N-adamantly benzamide ringEGFRH19755.89 µM ekb.eg
Compound with N-adamantly benzamide ringEGFRA4312.06 µM ekb.eg
Compound 23 (Thiophene-containing derivative)EGFRA4313.4 µM ekb.eg
Compound 6 (2,4-disubstituted quinazoline)EGFR-0.201 µM ekb.eg
Compound 8c (2,4-disubstituted quinazoline)EGFR-0.405 µM ekb.eg

Inhibition of MET Kinase and Other Receptor Tyrosine Kinases

Beyond EGFR, quinazoline derivatives have been developed as inhibitors of other crucial receptor tyrosine kinases (RTKs) implicated in cancer, such as c-Met. acs.orgnih.gov The c-Met proto-oncogene is often dysregulated in various cancers, making it an attractive therapeutic target. In an effort to develop new MET-targeted anticancer agents, a series of quinazoline-based 1,6-naphthyridinone derivatives were designed. researchgate.net

Structure-activity relationship (SAR) studies indicated that the quinazoline scaffold is a suitable core for class II MET inhibitors. researchgate.net Pharmacokinetic studies identified a lead compound, 22a , which demonstrated favorable in vitro potency against MET kinase (IC50 = 9.0 nM) and significant in vivo antitumor efficacy in a human glioblastoma xenograft model. researchgate.net Other quinazolinone-based multikinase inhibitors have shown activity against a range of targets including FGFR1, FLT1 (VEGFR1), FLT4 (VEGFR3), and ALK, highlighting their broad potential. acs.orgnih.gov

Table 2: Inhibition of MET and Other Kinases

CompoundTarget KinaseActivity (IC50)Source
Compound 22aMET9.0 nM researchgate.net
Compound 16hAurora A21.94 nM acs.orgnih.gov
Compound 45ALK- (Inhibits ALK signaling) acs.orgnih.gov

Modulation of the PI3K Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, and survival, and it is frequently mutated in human cancers. Several quinazoline derivatives have been identified as potent inhibitors of this pathway. Studies have shown that 4-aminoquinazoline derivatives can exhibit significant antitumor activity by inhibiting PI3Kα. mdpi.com

To leverage this, researchers have designed and synthesized hybrid molecules. For example, by introducing imidazo[1,2-a]pyridine (B132010)—a key pharmacodynamic group from known PI3Kα inhibitors—to the 6-position of a 4-aminoquinazoline, a new series of derivatives was created. mdpi.com These compounds were evaluated for their PI3Kα inhibitory activities and showed promising antitumor effects. mdpi.com Further mechanistic studies on other quinazolinone derivatives revealed an ability to inhibit the ALK/PI3K/AKT signaling pathway, demonstrating a multi-targeted approach to cancer therapy. acs.orgnih.gov

Induction of Apoptosis and Programmed Cell Death Pathways

A key hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death, in tumor cells. This compound derivatives have demonstrated significant pro-apoptotic activity through various mechanisms. The anticancer potency of some derivatives is attributed to the activation of the mitochondrial apoptotic pathway. frontiersin.org This can involve the activation of executioner enzymes like caspase-3 and the downregulation of anti-apoptotic proteins such as Bcl-2. frontiersin.org

Mechanistic studies of a specific 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45 , revealed that it effectively promotes apoptosis. acs.orgnih.gov Its pro-apoptotic effects were linked to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic cascade. acs.orgnih.gov Similarly, gefitinib analogs with a 4-benzothienylamino quinazoline structure have been shown to induce apoptosis in pancreatic cancer cell lines. mdpi.com

Cell Cycle Arrest and Antiproliferative Effects

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound derivatives have been shown to exert potent antiproliferative effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing.

For example, compound 16h , a 6-(1H-benzo[d]imidazol-6-yl)quinazolin-4(3H)-one derivative, was found to induce G2/M phase arrest in A549 lung cancer cells. acs.orgnih.gov In a subsequent optimization study, the derivative compound 45 was found to cause cell cycle arrest at the G1 phase. acs.orgnih.gov Another study focusing on novel 4,6,7-trisubstituted quinazoline derivatives reported that the lead compound induced S-phase arrest in prostate cancer cells. researchgate.net These findings indicate that different substitutions on the quinazoline scaffold can lead to varied mechanisms of cell cycle inhibition.

Table 3: Antiproliferative Activity and Cell Cycle Effects

CompoundCell LineEffectActivity (IC50)Source
Compound 16hA549 (Lung)G2/M Phase Arrest8.27 µM acs.orgnih.gov
Compound 45A549 (Lung)G1 Phase Arrest0.44 µM acs.orgnih.gov
Compound 11kPC-3 (Prostate)S-Phase Arrest5.59 µM researchgate.net
Compound 10MDA-MB-231 (Breast)Antiproliferative0.36 µM

Inhibition of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Research has shown that certain quinazoline derivatives can inhibit these processes. A study on 4,6,7-trisubstituted quinazoline derivatives found that the lead compound, 11k , significantly inhibited the colony formation and migration of PC-3 prostate cancer cells. researchgate.net This anti-migratory effect is crucial for preventing the spread of cancer to distant organs and represents an important aspect of the antitumor efficacy of this class of compounds.

Antimicrobial Efficacy

The quinazoline scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad range of antimicrobial activities. nih.govijmpr.in The structural versatility of the quinazoline ring allows for substitutions at various positions, which can significantly influence the antimicrobial potency and spectrum. nih.gov

This compound derivatives have been the subject of extensive research for their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies have revealed that modifications at positions 2, 3, 4, 6, and 8 of the quinazoline ring can enhance antibacterial efficacy. nih.gov

A series of 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives were synthesized and evaluated for their antibacterial properties. ijpsnonline.com Among these, compound 8e showed notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) with Minimum Inhibitory Concentrations (MIC) of 50 and 100 μg/ml, respectively. ijpsnonline.com Another synthesized compound, (Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepin-2(5H)-one, was also found to be highly effective against Staphylococcus aureus and Escherichia coli. mdpi.com

Furthermore, certain quinazolinone derivatives have demonstrated potent activity against Gram-positive bacteria. nih.gov For instance, some synthesized derivatives were powerfully active against Gram-positive strains, comparable to streptomycin, though they showed no effect against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov The enhanced permeability of these compounds through the bacterial cell wall of Gram-positive bacteria is thought to contribute to their activity. nih.gov In another study, Gram-positive bacteria were found to be more susceptible to a series of newly synthesized quinazoline-4(3H)-ones. nih.gov

Conversely, other studies have reported better activity against Gram-negative bacteria. For example, chloro-derivatives of 4-amino-N-(phenyl)benzenesulfonamide were most potent against Gram-negative strains. mdpi.com Tricyclic quinazolinone derivatives, including fused pyrazolo or pyridazino-quinazolinones and fused pyrrolo-quinazolinones, exhibited better bacteriostatic activity against Gram-negative bacteria. nih.gov Additionally, N-alkylated 3,4-dihydropyrazino[2,1-b]quinazolin-6-ones, specifically compound 2b , showed promising activity against the Gram-negative bacteria E. coli and Shigella sonnei. tandfonline.com

The introduction of a 1,2,4-triazole (B32235) thioether moiety into quinazoline derivatives has been shown to yield compounds with potent inhibitory activity against Gram-negative phytopathogenic bacteria such as Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzae, and Ralstonia solanacearum. mdpi.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound Bacterial Strain Activity (MIC in µg/ml)
8e Staphylococcus aureus 50
8e Escherichia coli 100
(Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepin-2(5H)-one Staphylococcus aureus -
(Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b] Current time information in Bangalore, IN.researchgate.netdiazepin-2(5H)-one Escherichia coli -
Chloro-derivative of 4-amino-N-(phenyl)benzenesulfonamide Gram-negative bacteria Potent
2b Escherichia coli -
2b Shigella sonnei -

This compound derivatives have also been investigated for their efficacy against various fungal pathogens. nih.govmdpi.com The introduction of different functional groups onto the quinazoline core can lead to significant antifungal activity. researchgate.net

In a study on 5-substituted-1,10b-dihydroimidazole[1,2-c]quinazoline derivatives, compound 8c emerged as a potent antifungal agent against Candida albicans and Aspergillus niger, with MIC values of 25 μg/ml and 75 μg/ml, respectively. ijpsnonline.com Compound 8e from the same series also demonstrated good antifungal activity with a MIC of 50 μg/ml against both fungal strains. ijpsnonline.com

A series of novel quinazolinone derivatives were designed and synthesized, with some showing favorable antifungal activities against six types of plant pathogenic fungi at a concentration of 50 mg/L. researchgate.net Compound 7a from this series exhibited significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC50 values of 12.727 and 12.413 mg/L, respectively, which were better than the standard chlorothalonil. researchgate.net The introduction of a thiocyanate (B1210189) (-SCN) moiety was found to increase antifungal activity, with one such derivative showing a profile comparable to fluconazole (B54011) and nystatin. researchgate.net

Furthermore, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide displayed strong antifungal activity against Fusarium moniliforme, surpassing the standard drug griseofulvin. mdpi.com Another synthesized quinazoline derivative also showed strong antifungal activity compared to the standard drug fluconazole. mdpi.com

Research on pyrazol-quinazolinone compounds revealed that the presence of a chlorine atom in compounds 2a and 2b resulted in a notable inhibitory effect on Rhizoctonia solani AG1. mdpi.com Conversely, compounds 2c and 2d , which contain a cyano group, showed better inhibitory effects against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

Compound Fungal Pathogen Activity
8c Candida albicans MIC: 25 µg/ml
8c Aspergillus niger MIC: 75 µg/ml
8e Candida albicans MIC: 50 µg/ml
8e Aspergillus niger MIC: 50 µg/ml
7a Fusarium graminearum EC50: 12.727 mg/L
7a Rhizoctonia solani EC50: 12.413 mg/L
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide Fusarium moniliforme Strong activity
2a & 2b Rhizoctonia solani AG1 Obvious inhibitory effect
2c & 2d Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, Colletotrichum fructicola Better inhibitory effect

Quinazoline derivatives have emerged as a promising scaffold for the development of new anti-tubercular agents to combat Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. sci-hub.seresearchgate.netresearchgate.net

Several studies have highlighted the potent anti-mycobacterial activity of quinazoline-based compounds. For example, 6-Propylbenzo researchgate.netmdpi.comimidazo[1,2-c]quinazoline and 2-Methyl-6-propylbenzo researchgate.netmdpi.comimidazo[1,2-c]quinazoline were identified as highly potent compounds against M. tuberculosis, with MIC values of 12.5 and 0.78 μg/mL, respectively. mdpi.com Another class of derivatives, 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamides , were designed as inhibitors of DprE1, a key enzyme in mycobacterial cell wall synthesis, and showed significant anti-tubercular activity against M. tuberculosis H37Rv, particularly those with nitro and hydroxyl groups. mdpi.com

Research into 2-Ethylthio-4-methylaminoquinazoline derivatives led to the identification of four compounds (11626141 , 11626142 , 11626252 , and 11726148 ) with good activity against M. tb strain H37Rv (MICs ranging from 0.02–0.09 μg/mL) and low toxicity. plos.org These compounds were found to target the cytochrome bc1 complex, a crucial component of the electron transport chain in M. tb. plos.org

Furthermore, a series of piperazine-linked quinazoline derivatives were synthesized and evaluated for their inhibitory activity against M. tuberculosis. rsc.org Compounds 8b , 8e , 8f , 8m , 8n , and 8v demonstrated potent anti-mycobacterial activity with MIC values ranging from 2–16 μg mL−1. rsc.org Specifically, compound 8f exhibited a potent MIC of 2 μg mL−1. rsc.org

A series of novel 2-trichloromethyl-4-substituted quinazoline analogues also displayed moderate to good anti-TB activity, with compounds 4a and 4f showing excellent activity with a MIC of 6.25 μg/mL, which is comparable to the reference drugs pyrazinamide (B1679903) and streptomycin. sci-hub.se

**Table 3: Anti-mycobacterial Activity of Selected this compound Derivatives against *M. tuberculosis***

Compound Strain Activity (MIC)
6-Propylbenzo researchgate.netmdpi.comimidazo[1,2-c]quinazoline H37Rv 12.5 μg/mL
2-Methyl-6-propylbenzo researchgate.netmdpi.comimidazo[1,2-c]quinazoline H37Rv 0.78 μg/mL
11626252 H37Rv 0.02 μg/mL
8f H37Rv 2 μg/mL
4a & 4f H37Rv 6.25 μg/mL

Antifungal Activities against Fungal Pathogens

Anti-inflammatory and Analgesic Properties

Quinazoline derivatives have been widely investigated for their anti-inflammatory and analgesic properties. scialert.netnih.govmdpi.com The mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade. dnu.dp.ua

The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of prostaglandins (B1171923) during inflammation. derpharmachemica.com These derivatives have also been shown to modulate the production of other pro-inflammatory mediators. dnu.dp.ua

For instance, certain quinazoline derivatives have been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using lipopolysaccharide-induced macrophages showed that some derivatives significantly reduced the release of TNF-α and IL-6.

A series of 2,3,6-trisubstituted quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity. mdpi.com Compounds with an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at the C-2 position exhibited activity higher than the standard drug phenylbutazone. mdpi.com Another study reported on 3-naphtalene-substituted quinazolinone derivatives, with the 6-bromo-substituted compound being the most potent, showing a 59.61% inhibition of inflammation. mdpi.com

The introduction of thiazolidinone and azetidinone moieties at the C-3 position of the quinazolinone ring has also yielded compounds with significant anti-inflammatory activity. nih.gov Among these, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative showed the highest anti-inflammatory activity with 32.5% edema inhibition. nih.gov

Pyrrolo-quinazoline derivatives represent a specific class of quinazolines that have shown promising dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway responsible for the production of leukotrienes. nih.gov

A notable example is the pyrroloquinazoline derivative 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) . nih.gov This compound was found to inhibit COX-2 activity in both intact cell assays and with purified enzymes, without affecting the constitutive COX-1 isoform. nih.gov In vivo studies demonstrated that oral administration of PQ significantly reduced carrageenan-induced mouse paw edema. nih.gov The anti-inflammatory effect of PQ is linked to its ability to reduce both prostaglandin (B15479496) E2 and leukotriene B4 levels at the site of inflammation. nih.gov

Another area of research has focused on pyrazolo[1,5-a]quinazolines. A library of these compounds was screened for their ability to inhibit lipopolysaccharide-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in inflammation. mdpi.comnih.gov This screening identified 13 compounds with anti-inflammatory activity. mdpi.com Two of the most potent compounds, 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) , were found to be potential ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and JNK3, which are also involved in inflammatory signaling. mdpi.comnih.gov

Cyclooxygenase (COX) Inhibition and Inflammatory Mediators

Antiviral Activities

Quinazoline derivatives have demonstrated significant potential as antiviral agents, with research highlighting their efficacy against a variety of viral pathogens. frontiersin.orgresearchgate.net

In the urgent search for effective treatments against coronaviruses, several this compound derivatives have been identified as potent inhibitors. nih.govresearchgate.net High-content screening of chemical libraries led to the discovery of N⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamine (compound 1 ) as an effective inhibitor of Middle East Respiratory Syndrome Coronavirus (MERS-CoV) infection. nih.govresearchgate.net

Subsequent optimization of this hit compound resulted in the synthesis of a series of 4-anilino-6-aminoquinazoline derivatives. nih.gov Among these, compound 20 (N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamine) exhibited a high inhibitory effect against MERS-CoV, with a half-maximal inhibitory concentration (IC₅₀) of 0.157 μM and a selectivity index (SI) of 25 in Vero cells. nih.govresearchgate.net

Other research has focused on 2-aminoquinazolin-4(3H)-one derivatives as broad-spectrum coronavirus inhibitors. nih.govresearchgate.net Compounds such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) and 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) showed potent activities against both MERS-CoV and SARS-CoV-2. nih.govresearchgate.net Specifically, they recorded IC₅₀ values of less than 1.1 μM against MERS-CoV, with no associated cytotoxicity at the tested concentrations. nih.govresearchgate.net These findings underscore the potential of the quinazoline scaffold in developing novel antiviral drugs targeting coronaviruses. researchgate.netrsc.org

Table 1: Anti-Coronavirus Activity of this compound Derivatives

Compound IDChemical Name/DescriptionTarget VirusActivity (IC₅₀)Citation
1 N⁴-(3-chloro-4-fluorophenyl)-N⁶-(3-methoxybenzyl)quinazoline-4,6-diamineMERS-CoVHit Compound nih.govresearchgate.net
20 N⁴-(3-Chloro-4-fluorophenyl)-N⁶-(3-cyanobenzyl)quinazoline-4,6-diamineMERS-CoV0.157 μM nih.govresearchgate.net
9g 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneMERS-CoV< 1.1 μM nih.govresearchgate.net
11e 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-oneMERS-CoV< 1.1 μM nih.govresearchgate.net

The antiviral spectrum of quinazoline derivatives extends beyond coronaviruses. Research has identified compounds active against flaviviruses like Zika virus (ZIKV) and Dengue virus (DENV). nih.gov Phenotypic screening identified 2,3,6-trisubstituted quinazolinones as novel inhibitors of ZIKV replication. nih.gov Further synthesis and testing revealed that compounds 22 , 27 , and 47 exhibited potent and broad activities against both ZIKV and DENV, with half-maximal effective concentration (EC₅₀) values as low as 86 nM and no significant cytotoxicity. nih.gov

In the context of pestiviruses, which affect livestock, quinazoline derivatives have been investigated against Bovine Viral Diarrhea Virus (BVDV). frontiersin.org A structure-based virtual screening identified N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine as an inhibitor of the BVDV RNA-dependent RNA polymerase (RdRp) with an EC₅₀ of 9.7 μM. frontiersin.org Optimization of this lead structure yielded 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol , which demonstrated significantly improved potency with an EC₅₀ of 1.7 μM. frontiersin.org Additionally, certain quinazoline analogues have shown protective activities against plant viruses, such as the cucumber mosaic virus. mdpi.com

Table 2: Activity of this compound Derivatives Against Other Viruses

Compound IDChemical Name/DescriptionTarget VirusActivity (EC₅₀)Citation
22, 27, 47 2,3,6-trisubstituted quinazolinonesZIKV, DENVAs low as 86 nM nih.gov
1 N-(2-morpholinoethyl)-2-phenylquinazolin-4-amineBVDV9.7 μM frontiersin.org
1.9 2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanolBVDV1.7 μM frontiersin.org
- Quinazoline analogCucumber Mosaic Virus55.1-56.8% protection mdpi.com

Inhibition of Coronaviruses (e.g., MERS-CoV)

Diverse Pharmacological Actions

Beyond their antiviral effects, this compound derivatives have been explored for a variety of other therapeutic applications, including the management of metabolic and cardiovascular diseases.

Quinazoline derivatives have emerged as a promising class of compounds for the treatment of type 2 diabetes, primarily through the inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. researchgate.netbrieflands.com The approved antidiabetic drug Linagliptin, a potent DPP-4 inhibitor, features a quinazoline moiety in its structure. updatepublishing.commdpi.com

Research has focused on developing novel quinazoline-based DPP-4 inhibitors. brieflands.com A series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibitory activity against the DPP-4 enzyme, with IC₅₀ values ranging from 1.4621 to 6.7805 µM. brieflands.com Another study on 2,3-dihydroquinazolin-4(1H)-ones derived from pyrazol-4-carbaldehyde demonstrated that these compounds could produce a significant, dose-dependent reduction in blood sugar levels in diabetic mouse models. nih.gov Furthermore, quinazoline-purine hybrids have been synthesized and evaluated for their inhibitory activity on both α-amylase and DPP-4, identifying promising candidates for further development. researchgate.net

Table 3: Antidiabetic and DPP-4 Inhibitory Activity of Quinazoline Derivatives

Compound ClassTargetKey FindingsCitation
LinagliptinDPP-4Approved drug containing a quinazoline moiety. updatepublishing.commdpi.com
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivativesDPP-4Good in vitro inhibition with IC₅₀ values of 1.4621 to 6.7805 µM. brieflands.com
2,3-Dihydroquinazolin-4(1H)-onesBlood GlucoseSignificant and dose-dependent reduction in blood glucose in diabetic mice. nih.gov
Quinazoline-purine hybridsDPP-4, α-amylasePotent dual inhibitory activity identified. researchgate.net

The quinazoline core has a long history in the development of antimalarial agents, particularly as inhibitors of the dihydrofolate reductase (DHFR) enzyme in Plasmodium species. nih.govcbijournal.com One notable compound, QN254 (5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamine), has been shown to be highly active against pyrimethamine-resistant Plasmodium falciparum strains, with an IC₅₀ of 9 nM. nih.gov This compound inhibits both wild-type and mutant forms of the P. falciparum DHFR enzyme. nih.gov

Another area of investigation involves hybrid molecules. Novel quinazoline-artemisinin hybrids have been synthesized and showed excellent antimalarial efficacy. acs.org Hybrid 9 , an amide-linked conjugate, was found to be exceptionally potent against the P. falciparum 3D7 strain with an EC₅₀ of 1.4 nM, which is more active than the clinically used drugs dihydroartemisinin (B1670584) (DHA) and chloroquine. acs.org Earlier research also identified CI-679 , a 2,4-diamino-6-[(3,4-dichlorobenzyl)nitrosamino]quinazoline, as a highly effective agent against P. berghei in mice and P. cynomolgi in monkeys. ajtmh.org

Table 4: Antimalarial Activity of Quinazoline Derivatives

Compound IDChemical Name/DescriptionTarget OrganismActivityCitation
QN254 5-Chloro-N'6'-(2,5-dimethoxy-benzyl)-quinazoline-2,4,6-triamineP. falciparum (V1S strain)IC₅₀ = 9 nM nih.gov
Hybrid 9 Quinazoline-artemisinin amide hybridP. falciparum (3D7 strain)EC₅₀ = 1.4 nM acs.org
CI-679 2,4-Diamino-6-[(3,4-dichlorobenzyl)nitrosamino]quinazolineP. berghei, P. cynomolgiHighly effective in vivo ajtmh.org
6m N²,N⁴-Disubstituted Quinazoline-2,4-diamineP. falciparum (K1 strain)IC₅₀ = 2 µM researchgate.net

Quinazoline derivatives are well-established as antihypertensive agents, with many acting as antagonists of the alpha-1 adrenergic receptor. nih.govresearchgate.net The drug Prazosin (B1663645), a selective alpha-1 blocker used to treat high blood pressure, is a classic example of a quinazoline-based therapeutic. updatepublishing.comresearchgate.net

Building on this foundation, researchers have synthesized and screened new series of quinazoline derivatives. A study on substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines found several new compounds to be as potent as prazosin in lowering blood pressure in normotensive rats. nih.gov In conscious spontaneously hypertensive rats, some of these derivatives proved to be even more efficacious antihypertensive agents than prazosin at higher doses. nih.gov Another study synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives. tandfonline.com Within this series, compound 20 demonstrated a significant reduction in systolic and mean arterial blood pressure, comparable to the standard drugs prazosin and diazoxide. tandfonline.com

Table 5: Antihypertensive Activity of Quinazoline Derivatives

Compound Class/IDMechanism of ActionKey FindingsCitation
PrazosinAlpha-1 adrenergic blockerClinically used antihypertensive drug. updatepublishing.comresearchgate.net
2-Piperidino-4-amino-6,7-dimethoxyquinazolinesAlpha-1 adrenergic blockerPotency comparable or superior to prazosin in animal models. nih.gov
Compound 20 Not specifiedSignificant reduction in blood pressure comparable to prazosin and diazoxide. tandfonline.com

Antituberculosis Agents

The quinazoline scaffold is a significant heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent antitubercular effects. mdpi.comscholarsresearchlibrary.com Researchers have explored the modification of the quinazoline ring to develop new agents against Mycobacterium tuberculosis (M. tb). researchgate.netsci-hub.se The introduction of various substituents at different positions of the quinazoline nucleus has been a key strategy in enhancing antimycobacterial potency.

Specifically, modifications at the 6-position of the quinazoline core have been investigated. For instance, a series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives were designed to inhibit DprE1, an essential enzyme in M. tb. mdpi.com Within this series, compounds featuring nitro and hydroxyl groups demonstrated the highest activity against the M. tuberculosis H37Rv strain. mdpi.com Another study focused on new derivatives of 2-Ethylthio-4-methylaminoquinazoline, which also showed potential as potent moieties for targeting tuberculosis. mdpi.com

Further research into 6-iodoquinazolines revealed their potential as precursors for antitubercular agents. researchgate.net While 4-alkyloxy derivatives synthesized from a 6-iodo-2-(4-chlorophenyl)-3,4-dihydroquinazolin-4-one precursor were found to be inactive, the corresponding 4-alkylthio derivatives showed activity against M. tb. researchgate.net The development of novel Schiff bases from 3-amino-2-methyl quinazolin-4-(3H)-ones also yielded compounds with antitubercular activity, with electron-withdrawing groups in the para position of an associated benzene ring enhancing the activity. researchgate.net These findings suggest that such compounds could serve as leads for developing new treatments for tuberculosis. researchgate.net

In broader studies on quinazolinone derivatives, compounds were screened against the M. tuberculosis H37Rv strain. scholarsresearchlibrary.com For example, a series of mdpi.comresearchgate.nettandfonline.comtriazolo[1,5c]quinazolinone derivatives were tested at a concentration of 30 μg/ml, with compounds K13 and K17, which contained a piperazine (B1678402) substitution, showing very good antitubercular activity compared to standards like Streptomycin and Pyrazinamide. scholarsresearchlibrary.com Another study identified 2-trichloromethyl-4-substituted quinazoline analogues with moderate to good anti-TB activity, with two compounds exhibiting an excellent Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL, equivalent to pyrazinamide and streptomycin. sci-hub.se

Compound SeriesTarget/StrainKey FindingsReference
6-(Trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamidesMycobacterium tuberculosis H37RV (DprE1 inhibition)Derivatives with nitro and hydroxyl groups showed maximum activity. mdpi.com
6-Iodo-2-(4-chlorophenyl)-quinazolin-4-one derivativesMycobacterium tuberculosis4-Alkylthio derivatives were active, while 4-alkyloxy derivatives were inactive. researchgate.net
mdpi.comresearchgate.nettandfonline.comTriazolo[1,5c]quinazolinone derivatives (K13, K17)Mycobacterium tuberculosis H37RvCompounds with piperazine substitution showed very good activity at 30 µg/ml. scholarsresearchlibrary.com
2-Trichloromethyl-4-substituted quinazolines (4a, 4f)Mycobacterium tuberculosis H37RvExhibited excellent activity with a MIC of 6.25 μg/mL. sci-hub.se

Antioxidant Mechanisms

Quinazoline derivatives have been recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. mdpi.comsapub.org The antioxidant potential of these compounds is influenced by the nature and position of substituents on the quinazoline ring system. nih.gov

Research into novel 2-phenoxy benzotriazoloquinazoline analogs demonstrated good antioxidant activities, with certain derivatives showing a high capacity for scavenging free radicals when compared to the reference agent Butylated hydroxytoluene (BHT). mdpi.com Similarly, a series of (14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine derivatives were synthesized and evaluated for their antioxidant activity. mdpi.com Analogs with nitro and fluoro substitutions, in particular, were found to be potent antioxidants, with IC50 values of 18.78 ± 1.86 μg/mL and 16.84 ± 2.60 μg/mL, respectively. mdpi.com

The antioxidant mechanism of quinazolin-4-one derivatives is often linked to their hydrogen radical donating ability. sapub.org A study combining experimental and theoretical approaches found that the antioxidant activity of synthesized quinazolin-4-one derivatives is related to the presence of different heterocyclic rings fused to the parent structure. sapub.org The electron delocalization or hydrogen radical donating capability of these molecules contributes to their interaction with free radicals like DPPH. sapub.org

Further studies on polyphenolic derivatives of quinazolin-4(3H)-one have highlighted the importance of the number and position of phenolic groups. nih.gov The antiradical activity of the quinazolin-4(3H)-one core can be significantly enhanced by linking it with polyphenolic structures. nih.gov For instance, pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one demonstrated high antioxidant activity compared to standards like ascorbic acid and Trolox. nih.gov The addition of a third phenolic group to the molecule profoundly influenced its antioxidant capacity. nih.gov Iodoquinazolinone derivatives bearing a benzenesulfonamide (B165840) moiety have also been synthesized and screened for their antioxidant potential. researchgate.net

Compound SeriesAssay/MethodKey FindingsReference
2-Phenoxy benzotriazoloquinazoline derivativesFree radical scavenging assaysShowed good antioxidant activities compared to BHT. mdpi.com
(14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-nitrobenzenamineAntioxidant activity assayIC50 value of 18.78 ± 1.86 μg/mL. mdpi.com
(14E)-N-((H-indolo[1,2-c]quinazolin-12-yl)methylene)-4-fluorobenzenamineAntioxidant activity assayIC50 value of 16.84 ± 2.60 μg/mL. mdpi.com
Polyphenolic derivatives of quinazolin-4(3H)-one (Pyrogallol derivatives)Radical scavenging, reduction of oxidizing reagentsHigh antioxidant activity compared to ascorbic acid and Trolox. nih.gov

Other Enzyme Inhibitory Activities (e.g., PARP, Thymidylate Synthase, Myeloperoxidase)

Derivatives of this compound and related structures have been investigated as inhibitors of several key enzymes implicated in disease, including Poly(ADP-ribose) polymerase (PARP), thymidylate synthase (TS), and myeloperoxidase (MPO).

Poly(ADP-ribose) Polymerase (PARP) Inhibition PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy. nih.govresearchgate.net Several quinazoline derivatives have been developed as PARP inhibitors. mdpi.com A patented series of novel 1-(aryl methyl) quinazoline-2,4(1H,3H)-dione analogs were identified as effective PARP inhibitors for breast cancer treatment. mdpi.com Another study reported a series of 2-substituted-quinazoline-4-ones as PARP inhibitors, where a compound with a tertiary amine linked through an S-ethyl spacer at the C-2 position showed potent activity. nih.gov

Specifically involving the 6-amino position, a synthesized compound, N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine, demonstrated remarkable anti-cancer activity, acting as a poly ADP ribose polymerase (PARP) inhibitor. mdpi.com Additionally, 4-quinazolinones modified with rings like 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole exhibited notable inhibitory effects on the PARP enzyme in vitro. researchgate.net

Thymidylate Synthase (TS) Inhibition Thymidylate synthase is a critical enzyme in the synthesis of DNA precursors, making it a well-established target for anticancer drugs. mdpi.comekb.eg Quinazolinone derivatives have shown inhibitory activity against TS. tandfonline.commdpi.com Raltitrexed, a quinazolinone derivative, is known to inhibit both dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.com The design of cyclopenta[g]quinazoline-based antifolates has also led to the discovery of potent TS inhibitors with potential as antitumor agents. tandfonline.com Molecular docking studies have been employed to predict the binding modes of quinazolinone derivatives within the active site of TS, guiding the development of new inhibitors. mdpi.comdergipark.org.tr

Myeloperoxidase (MPO) Inhibition Myeloperoxidase is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic target for chronic inflammatory diseases. ulb.ac.be Thioxo-dihydroquinazolin-one compounds have emerged as novel, reversible inhibitors of MPO. ulb.ac.benih.gov A study of over 50 quinazolin-4(1H)-one derivatives showed that this class of compounds can inhibit MPO with IC50 values as low as 100 nM. nih.gov Structure-activity relationship (SAR) studies revealed that a halide at the 6-position of the quinazoline ring, such as a chloro or fluoro group, frequently improved the inhibitory activity against MPO. nih.gov For example, a compound with a 6-fluoro substituent showed enhanced potency, while a chloro group at the 8-position eliminated activity. nih.gov A quinazolin-derived MPO inhibitor was also shown to suppress influenza A virus-induced reactive oxygen species and pro-inflammatory mediators. jst.go.jp

Enzyme TargetCompound Series / ExampleActivity / Key FindingsReference
PARPN4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamineRemarkable anti-cancer activity as a PARP inhibitor. mdpi.com
PARP1-(Aryl methyl) quinazoline-2,4(1H,3H)-dionesEffective PARP inhibitors for breast cancer. mdpi.com
PARP2-Substituted-quinazoline-4-onesCompound with a tertiary amine linked via an S-ethyl spacer at C-2 showed potent inhibition. nih.gov
Thymidylate Synthase (TS)Raltitrexed (Tomudex™)Known quinazolinone-based inhibitor of TS and DHFR. mdpi.com
Thymidylate Synthase (TS)Cyclopenta[g]quinazoline-based antifolatesDesigned as potent TS inhibitors and potential antitumor agents. tandfonline.com
Myeloperoxidase (MPO)Thioxo-dihydroquinazolin-onesIC50 values as low as 100 nM; a halide at the 6-position improved bioactivity. nih.gov

Structure Activity Relationship Sar Investigations of Quinazolin 6 Amine Derivatives

The Critical Role of the C-6 Amino Group in Ligand-Target Interactions

The amino group at the C-6 position of the quinazoline (B50416) ring is a pivotal feature for molecular recognition and biological activity in many derivatives. It often serves as a key hydrogen bond donor, anchoring the ligand within the active site of a target protein. nih.gov For instance, in a series of quinazoline-2,4,6-triamine derivatives designed as potential antichagasic agents, the C-6 amine provides a crucial point for substitution, allowing the attachment of various benzoyl or benzyl (B1604629) groups. mdpi.com These modifications, which create amides or secondary amines, alter the electronic environment and lipophilicity, directly impacting antiparasitic activity. mdpi.com

In the context of antiviral research, the C-6 amino group has been exploited as a versatile chemical handle. In the development of 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of the MERS-coronavirus, the C-6 amine was functionalized through reductive alkylation with various aldehydes or acylation with acyl chlorides. nih.gov This allowed for the systematic exploration of the substituent effects at this position, leading to the identification of compounds with potent inhibitory activity. nih.gov Similarly, in the design of novel inhibitors for the Hepatitis C virus (HCV) NS5B polymerase, the 6-amino group on the quinazolinone core was a key feature in compounds that showed high selectivity and micromolar activity. nih.gov Computational studies on EGFR tyrosine kinase inhibitors also confirmed that the amine group on the quinazoline ring of inhibitors forms hydrogen bonds with high occupancy with the key residue Met 769, highlighting its importance in binding. nih.gov

Impact of Substitutions at Proximal and Distal Positions (C-2, C-3, C-4, C-8) on Biological Activity

The biological profile of quinazoline derivatives is highly dependent on the substitution patterns at other positions of the heterocyclic core.

C-2 Position : The nature of the substituent at the C-2 position is often critical. The presence of methyl or thiol groups at this position has been noted as essential for antimicrobial activities. nih.gov In a series of 2-styrylquinazolin-4(3H)-ones, the styryl moiety at C-2 was found to enhance antimicrobial activity. mdpi.com Modifications at C-2 of the quinazolinone ring also play an important role in anticancer activity; for example, analogues with a propyl substitution were found to be more potent than other derivatives in one study. rsc.org

C-4 Position : The C-4 position is arguably one of the most critical for the anticancer activity of quinazoline derivatives, particularly as EGFR inhibitors. researchgate.net An amine or substituted amine at the 4th position is a common feature in potent derivatives. nih.govijmpr.in Extensive SAR studies have shown that a substituted aniline (B41778) at this position is crucial for activity and selectivity. researchgate.net In the development of PI3Kα inhibitors, introducing different substituents at the C-4 position of the 4-aminoquinazoline backbone was a key strategy. mdpi.com It was found that alkylation of the NH2 group at the 4-position generally impaired the antiproliferative activity of the target compounds. mdpi.com

C-8 Position : The presence of a halogen atom at the C-8 position has been shown to improve the antimicrobial activities of quinazolinone derivatives. nih.govijmpr.in

The following table summarizes the impact of various substitutions on the biological activity of quinazolin-6-amine derivatives against different targets.

Compound/SeriesTarget/AssayPosition of SubstitutionSubstituentKey FindingIC₅₀/EC₅₀Reference
13k PI3Kα / AnticancerC-4, C-6ComplexThe most potent compound against five tested cancer cell lines.0.09 µM - 0.43 µM mdpi.com
20 MERS-CoVC-4, C-63-Chloro-4-fluoroaniline (B193440) (C4), 3-cyanobenzyl amine (C6)Exhibited high inhibitory effect with no cytotoxicity.0.157 µM nih.gov
11a HCV NS5B PolymeraseC-6Complex amideShowed the highest activity against HCV GT1b.0.984 µM nih.gov
10e EGFR-TK / AnticancerC-2, C-4, C-6ComplexShowed extensive antitumor activity comparable to reference drugs.Not specified nih.gov
4h A549 tumor cellsC-22-(3-(Benzyloxy)phenyl)Showed good anti-proliferative activity.13.20 µmol/L sioc-journal.cn

Design and Synthesis of Hybrid Analogues Incorporating the this compound Moiety

A prominent strategy in modern medicinal chemistry is the creation of hybrid molecules, where two or more pharmacophores are linked to generate a single compound with potentially synergistic or multi-target activity. The this compound scaffold is an attractive component for such hybrids.

One approach involves synthesizing quinazolinone-sulfonamide hybrids. rsc.org By attaching a benzenesulfonamido moiety to the quinazolinone backbone, researchers have developed potent cytotoxic agents. rsc.org Another strategy involves creating quinazolinone-oxadiazole hybrids, which have demonstrated potent anti-cancer activity against HeLa cell lines. rsc.org

The synthesis of quinazolinone derivatives conjugated with chalcone (B49325) or pyridazine (B1198779) moieties has also been explored to develop new anticancer agents. tandfonline.com Similarly, hybrid structures linking the quinazolin-4-one scaffold at position 2 with various secondary or alicyclic amines and at position 3 with diverse hydrophobic groups via a Schiff's base have been synthesized to investigate their antimicrobial effects. nih.gov Wu et al. designed hybrids linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage, finding that N-substitution on the indolin-2-one moiety was essential for anti-proliferative activity against several human cancer cell lines. rsc.org

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the SAR of this compound derivatives, accelerating the drug design process. researchgate.net These methods range from identifying essential structural features to simulating the dynamic behavior of ligand-protein complexes. researchgate.net

Pharmacophore modeling and 3D-QSAR are ligand-based design methods used when the three-dimensional structure of the target is unknown or when researchers want to understand the common features of a series of active compounds. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. researchgate.net

For 6-arylquinazolin-4-amines identified as inhibitors of Clk4 and Dyrk1A kinases, pharmacophore modeling was used to characterize the key structural properties interacting with the receptor. nih.govacs.org These models, once validated, can be used to screen large chemical databases for new potential inhibitors. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build quantitative models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activities. researchgate.net These models generate contour maps that visualize regions where certain properties increase or decrease activity, providing clear guidance for structural modification. nih.govfrontiersin.org Successful 3D-QSAR models with high predictive power have been developed for various quinazoline derivatives targeting EGFR, Aurora B kinase, and DHFR. nih.govfrontiersin.orgresearchgate.net

The table below presents statistical results from various 3D-QSAR studies on quinazoline derivatives, demonstrating the predictive power of these models.

TargetDerivative ClassModelq² (Cross-validated r²)r² (Non-cross-validated r²)r²_pred (External validation)Reference
Aurora B Kinase MK-0457 derivativesCoMSIA0.6050.8820.826 nih.gov
Aurora B Kinase GSK1070916 derivativesCoMSIA0.520Not specified0.798 nih.gov
Clk4 Kinase 6-Arylquinazolin-4-amines3D-QSAR0.7900.880Not specified nih.gov
Dyrk1A Kinase 6-Arylquinazolin-4-amines3D-QSAR0.8200.850Not specified nih.gov
EGFR Quinazoline analoguesCoMFA0.6080.979Not specified frontiersin.org
DYRK1A 6-Arylquinazolin-4-aminesQSAR0.7550.8670.856 researchgate.net

Molecular docking is a structure-based drug design technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is widely used to elucidate binding modes, rationalize observed biological activities, and screen virtual libraries. For this compound derivatives, docking studies have provided crucial insights into their interactions with various targets like EGFR, DHFR, and HCV NS5B polymerase. nih.govnih.govmdpi.com

Docking of potent quinazolinone derivatives into the EGFR active site revealed key interactions with amino acid residues such as Met 769, Ala 719, and Lys 721. nih.gov In the study of quinazoline-2,4,6-triamine derivatives, docking into the EGFR-TK active site showed that the amine group on the quinazoline ring consistently formed hydrogen bonds with Met 769. nih.gov Similarly, docking studies were used to understand the binding motif of 6-aryl-2-styrylquinazolin-4(3H)-ones within the active sites of dihydrofolate reductase (DHFR) and thymidylate synthase (TS). mdpi.com These simulations help explain why certain substitutions lead to higher activity and guide the design of new analogues with improved binding affinity. researchgate.net

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govrsc.org MD simulations are used to analyze the conformational changes of both the ligand and the protein and to evaluate the stability of key interactions, such as hydrogen bonds. researchgate.net

MD simulations have been applied to various quinazoline systems. For quinazolinone-amino acid hybrids targeting EGFR and tubulin, MD simulations were performed to rationalize the experimental results and describe the binding modes. mdpi.com In a study of diarylimidazole-quinazolinone hybrids, MD simulations were used to confirm the stability of the designed compounds in the colchicine (B1669291) binding site of tubulin. clockss.org Analysis of the root mean square deviation (RMSD) of the complex over the simulation time indicates whether the ligand remains stably bound in the active site. rsc.orgclockss.org These simulations have confirmed the stability of complexes involving quinazoline derivatives and targets such as the SARS-CoV-2 spike protein and DYRK1A kinase. researchgate.netrsc.org

Molecular Docking Simulations for Ligand-Protein Binding Affinity

Evaluation of Pharmacokinetic and Pharmacodynamic Modulators in SAR

The progression of a chemical entity from a preliminary "hit" to a viable drug candidate is critically dependent on a finely tuned balance between its pharmacodynamic (PD) and pharmacokinetic (PK) properties. In the context of this compound derivatives, Structure-Activity Relationship (SAR) studies are instrumental in navigating this optimization process. PD modulation focuses on enhancing the compound's interaction with its biological target to maximize therapeutic efficacy, while PK modulation aims to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ensuring the compound reaches its target in sufficient concentration and for an adequate duration.

Pharmacokinetic (PK) Modulators

One common strategy involves the introduction of fluorine atoms. Halogenation, particularly at the 6-position of the quinazoline ring, has been reported to improve the complete pharmacokinetic and pharmacodynamic characteristics of the molecule. mdpi.com This is often attributed to fluorine's ability to increase metabolic stability and enhance binding interactions without significantly increasing molecular size.

In silico ADME prediction tools are frequently used in the early stages of discovery to assess the drug-likeness of designed derivatives. nih.gov These models evaluate properties such as gastrointestinal (GI) absorption, permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov For instance, studies on 2-anilino 4-amino substituted quinazolines showed that most designed derivatives were predicted to have strong GI absorption and were not substrates for P-glycoprotein (Pgp), a key efflux pump. nih.gov Furthermore, these derivatives were not predicted to inhibit major metabolizing enzymes like CYP1A2, CYP2C9, or CYP2C19, suggesting a lower potential for drug-drug interactions. nih.gov

Another approach to modifying PK properties is PEGylation, which involves attaching polyethylene (B3416737) glycol (PEG) chains to the molecule. This strategy was employed for 6-benzhydryl-4-amino-quinazolines, where PEGylation at the C4 amino-piperidinyl moiety was used to create conjugates with an extended half-life and restricted peripheral distribution. nih.gov

The optimization of a series of 4(3H)-quinazolinone antibacterials provides a practical example. Through systematic SAR, compound 27 was identified, which not only had potent activity against methicillin-resistant Staphylococcus aureus (MRSA) but also demonstrated low clearance and good oral bioavailability in mouse models, highlighting a successful co-optimization of PD and PK properties. acs.org

Interactive Table: Pharmacokinetic Data for Selected Quinazoline Derivatives

CompoundModification HighlightsObserved/Predicted Pharmacokinetic PropertyReference
Compound 20 4-(3-Chloro-4-fluoroanilino)-6-(3-cyanobenzyl)amineModerate in vivo pharmacokinetic (PK) property. nih.gov
Compound 27 (Quinazolinone derivative)Low clearance, good oral bioavailability in mice. acs.org
C-02 {5-((6,7-dimethoxy-4-((3-nitrobenzyl)amino)quinazolin-2-yl)amino)-2-fluorobenzaldehyde}Predicted strong gastrointestinal absorption, not a Pgp substrate. nih.gov

Pharmacodynamic (PD) Modulators

The pharmacodynamic aspect of SAR focuses on refining the molecule's structure to achieve potent and selective interaction with the intended biological target. For quinazoline derivatives, which are often developed as kinase inhibitors, this involves modifying substituents to maximize affinity for the ATP-binding pocket of the target enzyme.

A study on 4-anilino-6-aminoquinazoline derivatives as potential inhibitors of the MERS-CoV virus illustrates this process. nih.gov Starting with a hit compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine (1) , researchers performed systematic modifications. Introducing different halide groups on the 4-anilino phenyl ring revealed that a 4-bromo substituent maintained potency, while 4-fluoro, 3-chloro, and 4-cyano groups reduced it. nih.gov Conversely, a 4-trifluoromethyl group slightly improved potency. nih.gov Further optimization at the 6-amino position of the quinazoline ring led to the discovery of compound 20 , which featured a 3-cyanobenzyl amine at this position. This compound exhibited a significantly improved inhibitory effect (IC₅₀ = 0.157 μM) against MERS-CoV. nih.gov

In the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, substitutions at the 6- and 7-positions of the quinazoline core are crucial. Electron-donating groups, such as a 6,7-dimethoxy substitution, have been found to be favorable for EGFR inhibition. mdpi.com The rationale is that these groups can influence the orientation of the quinazoline core within the EGFR active site. mdpi.com Similarly, attaching a 5-substituted furan-2-yl moiety at the C-6 position has been shown to yield compounds with potent antiproliferative activity against cancer cell lines. mdpi.com

The nature of the substituent at the C4-anilino position also profoundly impacts activity. The presence of a 3-chloro-4-fluoroaniline group is a common feature in many potent EGFR inhibitors, as it optimizes interactions within the kinase domain. researchgate.net The combination of these optimized groups at the 4- and 6-positions led to the identification of highly potent inhibitors. researchgate.net

Interactive Table: Pharmacodynamic Data for Selected Quinazoline Derivatives

CompoundTargetKey Structural FeaturesActivity (IC₅₀)Reference
1 MERS-CoVN4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamineHit Compound nih.gov
20 MERS-CoVN4-(3-Chloro-4-fluorophenyl)-N6-(3-cyanobenzyl)quinazoline-4,6-diamine0.157 μM nih.gov
11 EGFR4-(4-Trifluoromethylanilino)quinazoline derivativePotent (slight improvement over hit) nih.gov
7 NF-κB / EGFR Kinase(Structure not detailed)0.3 µM / 60.1 nM mdpi.com
13 EGFR4-Anilino-6-(5-substituted furan-2-yl)quinazolinePotent antiproliferative activity mdpi.com

Molecular and Cellular Mechanisms of Action of Quinazolin 6 Amine Analogues

Identification and Validation of Specific Molecular Targets

The therapeutic effects of quinazolin-6-amine analogues are rooted in their interaction with specific biomolecules. A primary focus of research has been the identification and validation of these molecular targets, which are often enzymes, receptors, or other proteins integral to disease pathology.

Derivatives of the quinazoline (B50416) core are well-documented as inhibitors of various protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and metastasis. tandfonline.com The epidermal growth factor receptor (EGFR) is one of the most prominent targets for quinazoline-based inhibitors. bohrium.comcymitquimica.com Other receptor tyrosine kinases (RTKs) targeted by these compounds include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor-β (PDGFR-β), and anaplastic lymphoma kinase (ALK). nih.govacs.org The ability of certain quinazoline derivatives to act as dual or multi-target inhibitors, for instance, simultaneously inhibiting EGFR and VEGFR or EGFR and c-Met, represents a significant therapeutic strategy. ekb.egmdpi.com

Beyond RTKs, other identified targets include non-receptor kinases like p21-activated kinase 4 (PAK4), Cdc2-like kinase 4 (Clk4), and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). acs.orgnih.govmdpi.com Enzymes involved in DNA synthesis, such as thymidylate synthase, have also been identified as targets. cymitquimica.com Furthermore, some analogues have been found to interact with structural proteins like tubulin, affecting microtubule dynamics, or to inhibit histone deacetylases (HDACs), influencing epigenetic regulation. rsc.orgnih.gov

Validation of these targets often involves a combination of computational modeling, in vitro enzymatic assays, and cell-based assays. researchgate.neteuropeanpharmaceuticalreview.com For example, the effect of an inhibitor on a specific kinase is confirmed through enzymatic assays, and its impact on cellular signaling pathways is then verified using techniques like Western blotting in cancer cell lines. ekb.egacs.orgeuropeanpharmaceuticalreview.com

Table 1: Identified Molecular Targets of this compound Analogues and Related Derivatives

Target Class Specific Target Reference(s)
Receptor Tyrosine Kinases (RTKs) Epidermal Growth Factor Receptor (EGFR) bohrium.comcymitquimica.comnih.gov
Vascular Endothelial Growth Factor Receptor (VEGFR) rsc.orgekb.egnih.gov
Platelet-Derived Growth Factor Receptor-β (PDGFR-β) nih.gov
Anaplastic Lymphoma Kinase (ALK) acs.org
Mesenchymal-Epithelial Transition Factor (c-Met) tandfonline.com
Insulin-like Growth Factor 1 Receptor (IGF-1R) nih.gov
Non-Receptor Tyrosine Kinases p21-Activated Kinase 4 (PAK4) acs.org
Cdc2-like kinase 4 (Clk4) nih.gov
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A) nih.govmdpi.com
Other Enzymes Thymidylate Synthase cymitquimica.com
Histone Deacetylases (HDACs) rsc.orgtandfonline.com
α-Glucosidase researchgate.netnih.gov
Acetylcholinesterase (AChE) bezmialem.edu.tr

Receptor Binding Kinetics and Thermodynamics

Understanding the binding kinetics (the rates of association, k-on, and dissociation, k-off) and thermodynamics of how a ligand interacts with its receptor provides a more complete picture of molecular recognition than affinity alone. csmres.co.ukcsmres.co.ukdigitellinc.com The ratio of k-off to k-on determines the equilibrium dissociation constant (Kd), a measure of binding affinity. csmres.co.uk However, two drugs with the same affinity can have vastly different kinetic profiles, which can influence their pharmacological effect. nih.gov

For quinazoline-based inhibitors, these parameters are crucial. A long residence time (a slow k-off rate) at the target receptor can lead to sustained inhibition even when the circulating concentration of the drug decreases. nih.gov For example, in the context of EGFR inhibitors, the quinazoline-based drugs gefitinib (B1684475) and lapatinib (B449) have comparable affinities (Ki app of 0.4 nM and 3 nM, respectively), but vastly different residence times. nih.gov Gefitinib dissociates relatively quickly (residence time <14 minutes), while lapatinib exhibits a much slower dissociation rate (residence time of 430 minutes). nih.gov

Enzymatic Inhibition Profiles and Kinetic Characterization

Many this compound analogues function by directly inhibiting enzyme activity. Characterizing these inhibitory profiles, including determining inhibition constants (IC50, Ki) and the mode of inhibition (e.g., competitive, non-competitive), is essential for understanding their mechanism of action.

Studies have revealed that quinazoline derivatives can be potent inhibitors of various enzymes. For instance, a series of quinazolin-4(3H)-one derivatives demonstrated excellent inhibitory activity against acetylcholinesterase (AChE), with Ki values ranging from 4.20 nM to 26.10 nM, which was significantly more potent than the standard inhibitor tacrine (B349632) (Ki = 37.62 nM). bezmialem.edu.tr The same study found these compounds also inhibited butyrylcholinesterase (BChE) with Ki values in the nanomolar range. bezmialem.edu.tr

Other research has focused on α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.gov One study reported quinazolinone-1,2,3-triazole-acetamide hybrids with significant α-glucosidase inhibitory activity, with IC50 values ranging from 4.8 µM to 140.2 µM, compared to the standard acarbose (B1664774) (IC50 = 750.0 µM). nih.gov Kinetic analysis of a related quinazolinone-pyrazole derivative revealed it to be a competitive inhibitor of α-glucosidase with a Ki of 56 µM. nih.gov

These kinetic studies provide valuable insights into the structure-activity relationships, helping to guide the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 2: Enzymatic Inhibition Data for Selected Quinazoline Analogues

Compound Series Target Enzyme Inhibition Metric Value Range Reference
Quinazolin-4(3H)-one derivatives Acetylcholinesterase (AChE) Ki 4.20–26.10 nM bezmialem.edu.tr
Quinazolin-4(3H)-one derivatives Butyrylcholinesterase (BChE) Ki 1.22–16.09 nM bezmialem.edu.tr
Quinazolinone-1,2,3-triazole-acetamide hybrids α-Glucosidase IC50 4.8–140.2 µM nih.gov
Quinazolinone-pyrazole derivative (Compound C) α-Glucosidase Ki 56 µM nih.gov

Elucidation of Downstream Signaling Pathway Modulation

By inhibiting key molecular targets like receptor tyrosine kinases, this compound analogues can profoundly impact intracellular signaling cascades that control cell fate. Elucidating how these compounds modulate downstream pathways is critical to understanding their cellular effects, particularly in cancer.

A primary example is the inhibition of the EGFR signaling pathway. ekb.eg Upon activation, EGFR triggers multiple downstream cascades, including the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, which promotes cell survival, and the Ras/mitogen-activated protein kinase (MAPK) pathway, which is involved in proliferation. nih.gov Quinazoline-based EGFR inhibitors block the initial autophosphorylation of the receptor, thereby preventing the activation of these subsequent pathways. nih.gov

Similarly, a novel quinazoline derivative, HMJ-30, was shown to target IGF-1R and consequently inhibit its downstream PI3K/Akt and MAPK signaling pathways. nih.gov It also suppressed the IκK/nuclear factor-κB (NF-κB) pathway. nih.gov In another study, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative, compound 45, was found to inhibit the ALK/PI3K/AKT signaling pathway in lung cancer cells, leading to cell cycle arrest and apoptosis. acs.org

Furthermore, some quinazoline derivatives can modulate signaling pathways related to inflammation and immune response. nih.gov For instance, the derivative SH-340 was found to inhibit the phosphorylation of STAT6, a key downstream molecule in the IL-4/IL-13 signaling pathway, which is implicated in atopic dermatitis. nih.gov The ability of these compounds to regulate multiple signaling nodes demonstrates their potential to serve as multi-targeted therapeutic agents. nih.gov

Investigations into Cellular Permeation and Intracellular Distribution

For an intracellular target to be engaged, a drug must first cross the cell membrane and reach the appropriate subcellular compartment. Therefore, investigations into the cellular permeation and distribution of this compound analogues are vital.

The physicochemical properties of the compounds, such as lipophilicity (often estimated by cLogP), play a significant role in their ability to permeate cell membranes. nih.govacs.org Structure-activity relationship studies have shown that the addition of small, hydrophobic groups to the quinazoline scaffold can improve cellular permeability. nih.gov For example, an analysis of certain quinazoline derivatives suggested that small hydrophobic groups at the 2-position contributed to improved cellular uptake. nih.gov

Cell-based assays, such as the Caco-2 permeability assay, are used to quantitatively assess a compound's ability to cross cellular barriers, providing an in vitro model for intestinal absorption. acs.org Studies on quinazolinone-4(3H)-one-7-carboxamide derivatives showed that while a parent compound had a high cLogP value, its derivatives possessed lower values and were predicted to have better intestinal absorption based on Caco-2 cell permeability data. acs.org

Mechanistic Insights into Resistance Development and Overcoming Strategies

A significant challenge in cancer therapy is the development of drug resistance, and this is true for quinazoline-based inhibitors. bohrium.comencyclopedia.pub Resistance can be intrinsic or acquired and arises from various mechanisms, including genetic mutations in the drug target, activation of alternative signaling pathways, and overexpression of drug efflux pumps. encyclopedia.pub

In the context of EGFR-targeted therapies using quinazoline inhibitors like gefitinib, a common mechanism of acquired resistance is the emergence of secondary mutations in the EGFR kinase domain. nih.gov The T790M "gatekeeper" mutation is a well-known example, which sterically hinders the binding of first-generation inhibitors. nih.gov More recently, after treatment with third-generation inhibitors, the C797S mutation has been identified, which prevents the covalent bond formation required for their irreversible action. nih.gov

Strategies to overcome this resistance are a major focus of research. encyclopedia.pub

Development of Next-Generation Inhibitors: This involves designing new quinazoline derivatives and other scaffolds that can effectively inhibit the mutated forms of the target enzyme. bohrium.comnih.gov For example, fourth-generation allosteric inhibitors that bind outside the compromised ATP-binding pocket are being developed to overcome both T790M and C797S mutations. nih.gov

Dual-Target Inhibitors: Compounds that simultaneously inhibit multiple targets (e.g., EGFR and c-Met) can be effective against resistance driven by the activation of bypass signaling pathways. mdpi.com

Overcoming Drug Efflux: Some quinazoline hybrids have shown potential to overcome multidrug resistance by inhibiting breast cancer resistance proteins or by demonstrating efficacy against cell lines that overexpress drug transporters. tandfonline.com For instance, certain quinazolinone- and triazole-based hybrids displayed the ability to overcome drug resistance mechanisms in MRSA and VRSA bacterial strains. rsc.org

These mechanistic insights are crucial for the rational design of more durable and effective therapies based on the this compound scaffold. tandfonline.comnih.gov

Translational Prospects and Clinical Development of Quinazoline Derived Therapeutics

Current Landscape of FDA-Approved Quinazoline-Based Pharmaceuticals

The U.S. Food and Drug Administration (FDA) has approved several quinazoline (B50416) derivatives, primarily for the treatment of various cancers. nih.govresearchgate.net These drugs have demonstrated significant therapeutic efficacy, particularly against solid tumors. frontiersin.org Their mechanisms of action often involve the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that can become dysregulated in cancer. bohrium.com

A notable class of FDA-approved quinazoline drugs are the epidermal growth factor receptor (EGFR) inhibitors. frontiersin.orgbohrium.com EGFR is a key player in cell growth and proliferation, and its overactivity is a hallmark of many cancers. mdpi.com Quinazoline-based EGFR inhibitors, such as gefitinib (B1684475), erlotinib, and afatinib, have been approved for treating non-small cell lung cancer (NSCLC). nih.govwikipedia.org Lapatinib (B449), another quinazoline derivative, targets both EGFR and human epidermal growth factor receptor 2 (HER2) and is used in the treatment of breast cancer. nih.govwikipedia.org Vandetanib, which inhibits multiple kinase targets including VEGFR and EGFR, is approved for certain types of thyroid cancer. nih.gov

Beyond cancer, quinazoline derivatives have found applications in other therapeutic areas. For instance, prazosin (B1663645), a quinazoline compound, is used to treat high blood pressure. researchgate.net

Table 1: FDA-Approved Quinazoline-Based Pharmaceuticals

Drug NameBrand Name(s)Primary Indication(s)Mechanism of Action
GefitinibIressaNon-Small Cell Lung CancerEGFR Tyrosine Kinase Inhibitor
ErlotinibTarcevaNon-Small Cell Lung Cancer, Pancreatic CancerEGFR Tyrosine Kinase Inhibitor
AfatinibGilotrifNon-Small Cell Lung CancerIrreversible EGFR and HER2 Kinase Inhibitor
LapatinibTykerbBreast CancerDual EGFR and HER2 Tyrosine Kinase Inhibitor
VandetanibCaprelsaMedullary Thyroid CancerMulti-kinase Inhibitor (VEGFR, EGFR, RET)
DacomitinibVizimproNon-Small Cell Lung CancerPan-HER Tyrosine Kinase Inhibitor
TucatinibTukysaBreast CancerHER2 Tyrosine Kinase Inhibitor
PrazosinMinipressHigh Blood PressureAlpha-1 Adrenergic Blocker

Preclinical Development of Novel Quinazolin-6-amine Therapeutic Candidates

The this compound scaffold is a focal point of ongoing preclinical research, with scientists exploring its potential across various diseases. A notable area of investigation is in the development of novel anticancer agents. For instance, a series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.gov One compound, N4-(3-Chloro-4-fluorophenyl)-N6-(3-methoxybenzyl)quinazoline-4,6-diamine, emerged as a promising hit, and further optimization led to a derivative with high inhibitory effect against the virus. nih.gov

In the realm of cancer research, scientists have designed and synthesized novel series of quinazoline derivatives and evaluated their antitumor activity against various cancer cell lines. mdpi.com One such study identified a compound that exhibited significant inhibitory activity against gastric cancer cells, induced cell cycle arrest and apoptosis, and demonstrated in vivo antitumor efficacy in a mouse model. mdpi.com Other research has focused on developing quinazoline-based inhibitors of specific molecular targets implicated in cancer, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met. mdpi.com

Furthermore, computational studies are being employed to design and screen quinazoline derivatives for their potential as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP), which are involved in DNA repair and are attractive targets for cancer therapy. nih.gov These in silico approaches help in identifying promising candidates for further experimental validation.

Strategies to Address and Circumvent Drug Resistance in this compound Therapies

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells no longer respond to a previously effective treatment. This is a known issue with quinazoline-based EGFR inhibitors. ekb.eg One of the primary mechanisms of resistance is the acquisition of secondary mutations in the target protein, such as the T790M mutation in EGFR, which reduces the binding affinity of the drug. ekb.egfrontiersin.org

To overcome this, several strategies are being pursued:

Development of Next-Generation Inhibitors: Researchers are designing new generations of quinazoline inhibitors that are effective against resistant mutants. For example, third-generation EGFR inhibitors were developed to overcome resistance caused by the T790M mutation. ekb.eg

Combination Therapies: Combining quinazoline-based drugs with other therapeutic agents is a promising approach. frontiersin.org For instance, in vitro studies have shown that adding PI3K inhibitors to EGFR-TKIs can overcome resistance. frontiersin.org Combining different generations of EGFR inhibitors has also shown promise in certain contexts. frontiersin.org

Targeting Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited one. frontiersin.org Identifying and targeting these bypass pathways with additional drugs is a key strategy.

Modulating ABC Transporters: Overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove drugs from the cell, is a major mechanism of multidrug resistance (MDR). nih.gov Researchers are developing 2,4-disubstituted quinazoline derivatives that can inhibit these transporters, thereby re-sensitizing resistant cells to chemotherapy. nih.gov

Novel Drug Scaffolds: The development of quinazolinediones, which are structurally related to quinolones, represents another avenue. These compounds can retain activity against bacterial topoisomerase IV that has developed resistance to traditional quinolones. nih.gov This highlights the potential for structural modifications to the quinazoline core to overcome resistance.

Future Directions and Emerging Research Avenues in this compound Drug Discovery and Development

The future of this compound drug discovery is bright, with several exciting research avenues emerging. The versatility of the quinazoline scaffold allows for its application in a growing number of therapeutic areas beyond cancer. researchgate.netresearchgate.net

Neurodegenerative Diseases: There is growing interest in the potential of quinazoline derivatives for the treatment of Alzheimer's disease. mdpi.com Research is focused on designing multi-target agents that can address various aspects of the disease pathology, such as inhibiting acetylcholinesterase and modulating amyloid-beta aggregation. mdpi.com

Infectious Diseases: As demonstrated by the research on MERS-CoV inhibitors, the quinazoline scaffold holds promise for the development of novel antiviral agents. nih.gov Further exploration of quinazoline derivatives against a range of viruses and bacteria is a promising area of research.

Multi-target Drug Design: The development of single molecules that can hit multiple targets is a key trend in drug discovery. ekb.eg The quinazoline scaffold is well-suited for this approach, and future research will likely focus on creating dual or multi-target inhibitors for complex diseases like cancer. mdpi.comekb.eg

Hybrid Molecules: The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is gaining traction. rsc.org This approach aims to create hybrid drugs with improved potency and efficacy. The hybridization of quinazoline with other bioactive scaffolds is an active area of research. researchgate.netrsc.org

Personalized Medicine: As our understanding of the genetic basis of diseases grows, there will be an increased focus on developing quinazoline-based therapies that are tailored to the specific molecular profile of a patient's tumor. This includes designing inhibitors for specific mutant forms of proteins.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Quinazolin-6-amine derivatives, and how can reaction conditions be optimized?

  • This compound derivatives are typically synthesized via nitro-group reduction or substitution reactions. For example, 2-cyclobutoxy-4-(4-(2-methoxyphenyl)piperidin-1-yl)this compound was synthesized by reducing a nitro precursor with iron and NH4_4Cl in methanol under reflux, followed by purification via solvent extraction . Optimization involves adjusting reaction time, temperature, and stoichiometry of reducing agents to improve yield and purity.

Q. How can researchers validate the structural characterization of this compound analogs?

  • Use a combination of spectroscopic techniques: 1^1H/13^{13}C NMR for functional group identification, HRMS for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. For example, 3,4-dihydro-2H,6H-pyrimido[1,2-c]this compound was confirmed via 13^{13}C NMR (δ 174.0 ppm for carbonyl) and HRMS (m/z 218.0757) .

Q. What databases are most reliable for literature reviews on this compound pharmacology?

  • Prioritize PubMed for peer-reviewed studies, Web of Science for citation tracking, and specialized chemistry databases (e.g., Reaxys). Avoid overreliance on Google Scholar due to its lack of advanced Boolean search capabilities and reproducibility issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Conduct a meta-analysis using heterogeneity metrics (e.g., I2I^2, HH) to quantify variability across studies. For instance, if apoptosis-inducing activity varies between cell lines, assess whether heterogeneity stems from experimental design (e.g., concentration ranges, assay protocols) or intrinsic biological factors .

Q. What strategies improve the predictive power of structure-activity relationship (SAR) models for this compound-based inhibitors?

  • Combine 3D-QSAR with molecular docking to map steric/electronic interactions. For example, modifications at the 4-position of this compound (e.g., introducing methoxyphenyl groups) enhanced binding to caspase-3 in apoptosis studies . Validate models using leave-one-out cross-validation and external test sets.

Q. How should researchers design experiments to address conflicting cytotoxicity data in this compound derivatives?

  • Apply a "principal contradiction" framework: Identify the dominant factor (e.g., compound solubility vs. target affinity) influencing discrepancies. For example, low solubility may artificially reduce efficacy in vitro; address this via formulation optimization (e.g., PEGylation) before re-evaluating activity .

Q. What methodologies are critical for systematic reviews of this compound’s therapeutic potential?

  • Follow PRISMA guidelines: Define inclusion/exclusion criteria (e.g., in vivo studies only), assess bias via Cochrane Risk of Bias Tool, and synthesize data using random-effects models to account for inter-study variability . Document search strategies explicitly to ensure reproducibility .

Methodological Considerations

  • Data Interpretation : Use funnel plots to detect publication bias in meta-analyses .
  • Experimental Reproducibility : Report detailed synthetic protocols (e.g., solvent ratios, catalyst loading) to enable replication .
  • Ethical Compliance : Adhere to guidelines prohibiting in vivo testing of non-FDA-approved compounds unless explicitly permitted .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.